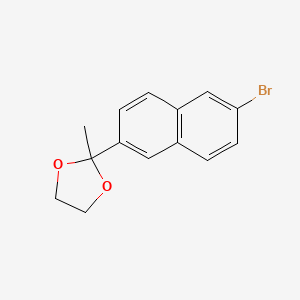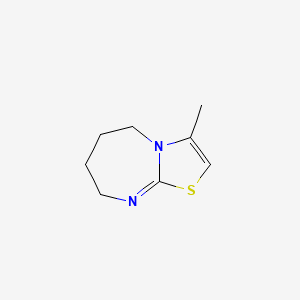
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C14H17NO3. It is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by its benzoyl and dimethylamino functional groups, which contribute to its reactivity and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide, followed by alcoholysis in the presence of potassium carbonate . Another method includes the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy bis(dimethylamino)methane .
Industrial Production Methods
Industrial production of ethyl-2-benzoyl-3-dimethylaminopropenoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate include phosphorus oxychloride, N,N-dimethylformamide, and potassium carbonate . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate depend on the specific reaction conditions and reagents used. These products often include various heterocyclic compounds and substituted derivatives .
Applications De Recherche Scientifique
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving ethyl-2-benzoyl-3-dimethylaminopropenoate contributes to the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
The mechanism of action of ethyl-2-benzoyl-3-dimethylaminopropenoate involves its interaction with specific molecular targets and pathways. The benzoyl and dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can inhibit or activate specific biological processes, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl-2-benzoyl-3-dimethylaminopropenoate include:
- 2-acylamino-3-dimethylaminopropenoates
- O-substituted 2-hydroxy-3-dimethylaminopropenoates
- 2-ethenylamino-3-dimethylaminopropenoates
Uniqueness
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is unique due to its specific combination of benzoyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Clé InChI |
YBFKACALUIUGHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)



![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one](/img/structure/B8674307.png)






![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)


